molecular formula C8H10O2 B7798392 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 60133-51-9

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B7798392
CAS No.: 60133-51-9
M. Wt: 138.16 g/mol
InChI Key: ARGGOKUVIPUXPJ-UHFFFAOYSA-N
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Description

Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 6712-12-5) is a specialized bicyclic lactone compound with the molecular formula C 8 H 10 O 2 and a molecular weight of 138.16 g/mol . Its unique norbornane-fused structure makes it a valuable building block in advanced materials science, particularly in the synthesis of functional polymers. A key research application of its derivative, 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl methacrylate (OMF), is in the development of high-performance chemically amplified resists (CARs) for deep and extreme ultraviolet (EUV) lithography . In these resist systems, the OMF monomer is copolymerized to create terpolymers that form negative-tone photopatterns. The incorporation of this lactone structure is crucial for modulating the properties of the polymer thin films, including their dissolution behavior and interaction with developers, which are critical for achieving high-resolution patterning in next-generation semiconductor fabrication . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-5-one
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InChI

InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGOKUVIPUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00975562
Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Molecular Weight

138.16 g/mol
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CAS No.

6712-12-5, 60133-51-9
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Record name 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE
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Reaction Mechanisms and Intrinsic Reactivity of Hexahydro 2h 3,5 Methanocyclopenta B Furan 2 One

Electrophilic and Nucleophilic Reactivity at the Lactone Moiety

The lactone functional group within Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is the primary site for both electrophilic and nucleophilic attack. The reactivity of this moiety is significantly influenced by the bicyclic framework.

Electrophilic Attack: Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. Under acidic conditions, this activation facilitates nucleophilic attack and subsequent hydrolysis. nih.govyoutube.com The mechanism of acid-catalyzed hydrolysis can proceed through either a bimolecular (AAC2) or a unimolecular (AAC1) pathway, depending on the reaction conditions and the stability of the potential carbocation intermediate. nih.govresearchgate.net Given the strained nature of the bicyclic system, a fully formed carbocation at the bridgehead position would be highly unfavorable, suggesting that the AAC2 mechanism is more probable.

Nucleophilic Attack: The carbonyl carbon of the lactone is inherently electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening of the lactone. Common nucleophiles such as hydroxide, alkoxides, and amines can react via a nucleophilic acyl substitution mechanism. researchgate.netresearchgate.net The reaction typically proceeds through a tetrahedral intermediate. youtube.comresearchgate.net Steric hindrance from the bridged structure can influence the rate of nucleophilic attack.

The table below summarizes the expected outcomes of common nucleophilic and electrophilic reactions at the lactone moiety.

ReagentReaction TypeExpected Product
H₃O⁺Acid-catalyzed hydrolysis3-hydroxy-cyclopentylacetic acid derivative
OH⁻Base-catalyzed hydrolysis (saponification)Salt of 3-hydroxy-cyclopentylacetic acid derivative
ROH, H⁺Acid-catalyzed transesterificationEster of 3-hydroxy-cyclopentylacetic acid derivative
RNH₂AminolysisAmide of 3-hydroxy-cyclopentylacetic acid derivative
LiAlH₄ReductionDiol

This table represents expected reactivity based on general principles of lactone chemistry.

Ring-Opening and Rearrangement Pathways of the Fused Ring System

The inherent strain in the fused bicyclic system of this compound makes it susceptible to ring-opening and rearrangement reactions, particularly under conditions that can relieve this strain.

Under strongly acidic or basic conditions, or upon treatment with specific reagents, the fused ring system can undergo cleavage. For instance, nucleophilic attack at the carbonyl carbon, as discussed above, results in the opening of the lactone ring. acs.orgnih.gov Furthermore, reactions involving the ether linkage of the furanone ring can also lead to ring-opening. For example, treatment with strong Lewis acids could potentially cleave the C-O bond.

Rearrangements of the carbocyclic framework are also plausible, especially if carbocationic intermediates are formed. Wagner-Meerwein type rearrangements could occur to relieve ring strain and form more stable carbocationic species. However, the formation of a bridgehead carbocation is generally disfavored. gla.ac.uk

Cycloaddition and Pericyclic Reactions Involving the Bridged Bicycle

Due to the saturated nature of the carbocyclic framework of this compound, its participation in traditional cycloaddition reactions as a diene or dienophile is not possible. However, the inherent ring strain can be a driving force for certain types of formal cycloadditions. nih.govwikipedia.org For instance, under photolytic or thermolytic conditions, homolytic cleavage of a strained C-C bond could generate a diradical intermediate capable of reacting with an alkene in a formal [2+2] cycloaddition. nih.gov

While pericyclic reactions like the Diels-Alder reaction are not directly applicable, intramolecular rearrangements that proceed through cyclic transition states could be envisioned under specific conditions. It is important to note that such reactions are not commonly reported for this specific bicyclic lactone and would likely require high energy input.

Mechanistic Studies of Functional Group Interconversions on the Core Structure

Functional group interconversions on the core structure of this compound would primarily involve transformations of the lactone moiety.

Reduction of the Lactone: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by a second hydride attack on the resulting aldehyde intermediate after ring opening. youtube.com

Conversion to Lactams: The lactone can be converted to the corresponding lactam by reaction with ammonia or primary amines at elevated temperatures. This transformation proceeds through an initial aminolysis of the lactone to form a hydroxy amide, which then undergoes intramolecular cyclization with the elimination of water.

The following table outlines key functional group interconversions starting from the lactone.

Starting Functional GroupReagent(s)Resulting Functional Group
LactoneLiAlH₄, then H₃O⁺ workupDiol
LactoneRNH₂, heatLactam
LactoneDIBAL-HLactol (cyclic hemiacetal)

This table is based on established functional group transformations in organic chemistry. solubilityofthings.com

Derivatives and Advanced Functionalization of Hexahydro 2h 3,5 Methanocyclopenta B Furan 2 One

Synthesis of Halogenated Derivatives, such as 6-Iododerivatives

The introduction of halogen atoms, particularly iodine, onto the bicyclic core of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a key transformation for creating versatile synthetic intermediates. The 6-iodo derivative, for instance, is typically synthesized through an iodolactonization reaction.

This process is an intramolecular electrophilic addition reaction where an unsaturated carboxylic acid precursor, such as 5-norbornene-2-carboxylic acid, is treated with an iodine source. The reaction proceeds via the formation of an iodonium (B1229267) ion intermediate by the electrophilic attack of iodine on the carbon-carbon double bond. The carboxyl group then acts as an internal nucleophile, attacking the iodonium ion to form the lactone ring and incorporate the iodine atom onto the carbon skeleton in a single, highly stereoselective step. The reaction is typically performed under mild, slightly basic conditions to enhance the nucleophilicity of the carboxylate group.

The general mechanism for iodolactonization is detailed below:

Iodonium Ion Formation: The iodine molecule (I₂) reacts with the alkene double bond in the norbornene precursor to form a cyclic iodonium ion.

Intramolecular Nucleophilic Attack: The carboxylate group, positioned appropriately within the molecule, attacks one of the carbons of the iodonium ion bridge.

Ring Closure: This intramolecular attack results in the formation of the five-membered lactone ring, with the iodine atom attached at an adjacent position, yielding the 6-iododerivative.

This method is highly effective for the synthesis of lactones and provides a direct route to halogenated derivatives that can be used in subsequent cross-coupling reactions or nucleophilic substitutions.

Table 1: Example Reaction for Synthesis of 6-Iododerivative
Reaction Starting Material Reagents Product
Iodolactonization5-norbornene-2-carboxylic acid1. Iodine (I₂) 2. Sodium bicarbonate (NaHCO₃)6-Iodothis compound

Esterification and Amidation Reactions for Novel Derivatives

The presence of functional groups on the this compound scaffold allows for the synthesis of a variety of ester and amide derivatives. These reactions typically utilize precursors such as the 6-hydroxy or 6-carboxy derivatives of the parent lactone.

Esterification: Ester derivatives can be readily prepared from 6-Hydroxythis compound. Standard esterification methods can be employed, including:

Fischer Esterification: Reaction of the 6-hydroxy derivative with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid).

Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This method is often preferred for its milder conditions and higher yields.

For example, the reaction of 6-Hydroxythis compound with acetyl chloride would yield 6-acetoxythis compound. These ester derivatives are valuable for modifying the physical properties of the parent compound and for use in further synthetic applications.

Amidation: Amide derivatives are typically synthesized from a carboxylic acid-functionalized precursor, such as 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-carboxylic acid. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The general procedure involves:

Activation of the carboxylic acid with the coupling agent.

Addition of the desired primary or secondary amine.

Formation of the amide bond with the release of a urea (B33335) byproduct (in the case of carbodiimide (B86325) reagents).

These amidation reactions provide access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Regioselective and Stereoselective Functionalization Strategies

The functionalization of the this compound core is governed by the inherent stereochemical constraints of its rigid bicyclo[2.2.1]heptane (norbornane) framework. This rigidity leads to highly predictable regioselective and stereoselective outcomes in chemical reactions.

A key feature of the norbornane (B1196662) system is the steric difference between its exo and endo faces. The endo face is sterically hindered by the bicyclic structure itself. As a result, reagents preferentially approach from the less hindered exo face. This principle dictates the stereochemistry of a wide range of reactions, including:

Hydrogenation: Catalytic hydrogenation of an unsaturated precursor will typically occur from the exo face.

Epoxidation: The formation of an epoxide will proceed on the exo face of a double bond.

Nucleophilic Addition: The addition of nucleophiles to a carbonyl group at the 6-position will predominantly occur from the exo direction, leading to an endo-alcohol.

This predictable stereoselectivity is a powerful tool in synthesis, allowing for the construction of complex molecules with precise control over the spatial arrangement of functional groups. By choosing appropriate reagents and reaction conditions, chemists can selectively target specific positions on the lactone scaffold, leading to a desired isomer with high purity.

Structure-Reactivity Relationship Investigations in this compound Derivatives

The chemical reactivity of this compound and its derivatives is intrinsically linked to its unique three-dimensional structure. The bicyclo[2.2.1]heptane skeleton is characterized by significant ring strain, which influences the reactivity of functional groups attached to it.

Key aspects of the structure-reactivity relationship include:

Ring Strain: The inherent strain in the bicyclic system can accelerate reactions that lead to a release of this strain. For example, the double bond in norbornene-type precursors is highly reactive towards electrophilic addition.

Stereoelectronic Effects: The rigid geometry of the scaffold fixes the spatial orientation of substituents, leading to significant stereoelectronic effects. The orientation of orbitals can influence the stability of reactive intermediates, such as carbocations or radicals. The 2-norbornyl cation, for example, is a classic case where the rigid framework leads to non-classical carbocation stabilization.

Inductive and Steric Effects of Substituents: The introduction of functional groups at various positions on the lactone ring alters its reactivity. Electron-withdrawing groups, for instance, can increase the electrophilicity of the lactone carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, bulky substituents can sterically hinder certain reaction pathways, thereby directing the reaction towards a different outcome.

By systematically studying how changes in the substitution pattern affect reaction rates and product distributions, researchers can gain a deeper understanding of the electronic and steric factors that govern the chemical behavior of this class of compounds. This knowledge is crucial for the rational design of new derivatives with specific desired properties and reactivity profiles.

Applications of Hexahydro 2h 3,5 Methanocyclopenta B Furan 2 One in Advanced Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The intrinsic structural features of Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, including its fused ring system and multiple stereocenters, render it an important intermediate in the construction of intricate molecular architectures.

Precursor in Natural Product Total Synthesis

This compound is a structural analog of the renowned Corey lactone, a pivotal intermediate in the total synthesis of prostaglandins (B1171923) and their derivatives. Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various bodily functions, making their synthetic accessibility a significant focus of chemical research.

The rigid bicyclic framework of this compound provides the necessary stereochemical control to construct the cyclopentane (B165970) core of prostaglandins with high precision. Synthetic strategies often involve the elaboration of the lactone and the introduction of the two characteristic side chains to achieve the final natural product. The use of this and related lactones as chiral building blocks has been instrumental in the asymmetric synthesis of various cyclopentanoid natural products. nih.gov

Table 1: Key Intermediates in Prostaglandin Synthesis

Compound Role
This compound Chiral building block and Corey lactone analog

Intermediate in the Construction of Complex Organic Molecules

Beyond its application in natural product synthesis, the unique three-dimensional structure of this compound makes it a valuable intermediate for the synthesis of other complex organic molecules. Its reactivity can be selectively manipulated at different positions, allowing for the introduction of various functional groups and the construction of new ring systems. The bicyclic framework serves as a rigid scaffold, enabling chemists to control the spatial arrangement of substituents with a high degree of accuracy.

Development of Polymerizable Monomers and Advanced Materials

The functionalization of this compound has led to the development of novel monomers for the creation of advanced polymers with unique properties.

Synthesis and Polymerization of Methacrylate (B99206) Derivatives

A key derivative of this compound is 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate. orgasynth.comnanoaxisllc.comnanoaxisllc.comruthigen.com This specialty bicyclic methacrylate monomer is synthesized and utilized in the production of advanced polymer materials. orgasynth.comnanoaxisllc.com The synthesis typically involves the reaction of the corresponding alcohol precursor with methacrylic anhydride (B1165640) or a similar methacryloylating agent.

The resulting monomer can undergo polymerization, often initiated by UV light or thermal initiators, to produce polymethacrylates with the rigid bicyclic lactone unit incorporated into the polymer backbone or as a pendant group. These monomers are particularly valuable in formulations for UV-cured resins and adhesives. nanoaxisllc.com

Table 2: Properties of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Property Value
CAS Number 254900-07-7
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol

Exploration in Polymer Scaffolds for Novel Material Properties

The incorporation of the rigid and bulky this compound moiety into polymer chains imparts unique properties to the resulting materials. These polymers often exhibit enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures compared to conventional polymethacrylates.

The bicyclic structure can also influence the refractive index and optical properties of the polymers, making them suitable for applications in optical materials. Furthermore, the hydrolytic stability of the ester linkages in some methacrylate polymers can be a critical factor in their long-term performance, an area of active research in materials science. nih.gov The use of such bicyclic monomers is being explored for creating high-performance resins, coatings, and adhesives with superior durability and chemical resistance.

Investigations in Supramolecular Chemistry and Host-Guest Systems based on the Rigid Framework

The rigid and well-defined three-dimensional structure of the tricyclo[4.2.1.0]nonane framework, which forms the core of this compound, suggests its potential utility in the field of supramolecular chemistry. Rigid molecular scaffolds are often employed as building blocks for the construction of host molecules in host-guest systems. These systems rely on non-covalent interactions to bind specific guest molecules within a host's cavity.

While specific studies detailing the use of this compound in supramolecular assemblies or as a host molecule are not extensively documented in publicly available research, the inherent rigidity of its framework is a desirable characteristic for creating pre-organized cavities for molecular recognition. The development of functionalized derivatives of this bicyclic lactone could lead to novel host molecules with tailored binding properties for various guest species. The exploration of this potential application remains an area for future research and development.

Future Directions and Emerging Research Avenues for Hexahydro 2h 3,5 Methanocyclopenta B Furan 2 One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is expected to focus on sustainable methodologies that minimize waste and energy consumption.

One promising avenue is the exploration of biocatalytic and chemoenzymatic approaches . acs.orgnih.govnih.gov Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), have demonstrated the ability to catalyze the oxidation of cyclic ketones to their corresponding lactones with high regio- and enantioselectivity under mild conditions. nih.govrug.nlnih.gov Investigating the utility of engineered BVMOs for the oxidation of a suitable bicyclic ketone precursor could provide a green and highly specific route to this compound and its chiral derivatives. A potential chemoenzymatic strategy could involve the lipase-catalyzed kinetic resolution of a racemic intermediate, followed by chemical transformations to yield the target lactone. nih.gov

Furthermore, the development of catalytic oxidation processes utilizing green oxidants is a key area of interest. Research into the sustainable oxidation of precursors like tetrahydrodicyclopentadiene (B3024363) derivatives, using catalysts based on earth-abundant metals and environmentally friendly oxidants such as hydrogen peroxide or even molecular oxygen, could lead to more sustainable production methods. orgasynth.com

Below is a table summarizing potential sustainable synthetic strategies:

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., Baeyer-Villiger monooxygenases)High selectivity, mild reaction conditions, reduced waste
Chemoenzymatic Synthesis Combination of enzymatic and chemical stepsAccess to enantiomerically pure compounds
Green Catalytic Oxidation Use of earth-abundant metal catalysts and green oxidants (H₂O₂, O₂)Reduced environmental impact, lower cost

Advancements in Catalytic Transformations Involving the Compound

The rigid, bicyclic structure of this compound offers a unique platform for exploring novel catalytic transformations. Future research in this area will likely focus on leveraging the inherent strain and functionality of the molecule to create new chemical entities.

A significant area of exploration is the ring-opening polymerization (ROP) of this lactone to produce novel polyesters. acs.orgnih.gov The resulting polymers, with their rigid bicyclic units incorporated into the backbone, could exhibit unique thermal and mechanical properties. Research into catalysts that can control the stereochemistry of the polymerization will be crucial for tailoring the properties of these materials for specific applications. Both metal-based catalysts and organocatalysts could be investigated for their efficacy in this ROP. tue.nlnih.govresearchgate.net

Another avenue for investigation is the use of this bicyclic lactone in catalytic cross-coupling reactions . While challenging, the development of methods to functionalize the carbon skeleton of the lactone through techniques like C-H activation could open up pathways to a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals. ysu.amresearchgate.netorganic-chemistry.org

The catalytic hydrogenation of unsaturated precursors to selectively form this compound is also an area that warrants further investigation to develop more efficient and selective catalytic systems.

Catalytic TransformationPotential OutcomeResearch Focus
Ring-Opening Polymerization Novel polyesters with unique propertiesCatalyst development for stereocontrol
Cross-Coupling Reactions Functionalized derivativesC-H activation methodologies
Catalytic Hydrogenation Efficient and selective synthesisDevelopment of novel catalysts

Computational Design and Prediction of New Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, in silico methods can be employed to design and predict the reactivity of novel derivatives.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, stability, and reactivity of various isomers and substituted derivatives of the parent lactone. nih.gov These theoretical studies can provide valuable insights into reaction mechanisms and help in the rational design of catalysts for specific transformations. pharmaexcipients.com For instance, computational modeling could be used to predict the most favorable sites for functionalization or to understand the factors governing the regioselectivity of ring-opening reactions.

Furthermore, molecular modeling can be used to predict the properties of polymers derived from this bicyclic lactone. By simulating polymer chain conformations and intermolecular interactions, researchers can estimate properties such as glass transition temperature, modulus, and solubility, thus guiding the synthesis of materials with tailored characteristics.

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT) Predict reactivity, stability, and reaction mechanismsRational design of catalysts and synthetic routes
Molecular Modeling Predict polymer propertiesGuided synthesis of advanced materials
In Silico Screening Identify derivatives with potential for specific applicationsAccelerated discovery of new functional molecules

Unexplored Applications in Specialty Chemical Synthesis and Advanced Materials

The unique structural features of this compound suggest its potential for a range of unexplored applications in specialty chemicals and advanced materials.

In the realm of specialty chemicals , this bicyclic lactone could serve as a versatile building block for the synthesis of complex organic molecules. Its rigid framework could be utilized to introduce specific stereochemical control in the synthesis of pharmaceuticals or agrochemicals. orgasynth.comnih.gov The lactone functionality also provides a handle for further chemical modifications, allowing for the creation of a diverse library of compounds.

In the field of advanced materials , the methacrylate (B99206) derivative of this compound, 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate, is already noted for its use in UV-cured resins, adhesives, and advanced polymers. nih.govsemanticscholar.orgbldpharm.compolymer-books.com This highlights the potential of incorporating this bicyclic motif into polymer structures to enhance their performance. Future research could focus on the synthesis of a wider range of functional polymers derived from this lactone. pharmaexcipients.com For example, incorporating this monomer into copolymers could lead to materials with improved thermal stability, hardness, and optical properties, making them suitable for applications in coatings, optical films, and high-performance composites. acs.orgnih.gov The development of biodegradable polyesters from this lactone through ring-opening polymerization also presents an attractive avenue for creating sustainable materials. uni-hannover.de

Application AreaPotential UseDesired Properties
Specialty Chemicals Building block for pharmaceuticals and agrochemicalsStereochemical control, functional group handle
Advanced Materials Monomer for specialty polymers, resins, and adhesivesEnhanced thermal stability, hardness, optical clarity
Sustainable Materials Precursor to biodegradable polyestersControlled degradation, desirable mechanical properties

Q & A

Q. What are the common synthetic routes for Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and its derivatives?

The compound is typically synthesized via electrophilic halocyclization or titanium-mediated reductive coupling . For example, brominated derivatives (e.g., 6-bromothis compound) can be prepared using the Intramolecular Chaperone-Assisted Dual-Anchoring (ICDA) activation method, which involves preorganizing substrates to enhance regioselectivity . Titanium-mediated coupling reactions, such as those described in , enable stereoselective synthesis of vinyl-substituted derivatives under mild conditions (hexanes/EtOAc solvent systems, silica gel chromatography) .

Q. How is the structural integrity of this bicyclic furanone verified experimentally?

NMR spectroscopy is the primary tool. For instance:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 4.86 (d, J = 5.1 Hz), 3.79 (d, J = 2.3 Hz), and 1.64–1.81 (m) correspond to protons on the bicyclic framework and substituents .
  • ¹³C NMR (101 MHz, CDCl₃): Key signals at δ 178.2 (carbonyl), 86.6 (oxygenated bridgehead), and 33.0–52.5 (cyclic carbons) confirm the fused ring system .
    X-ray crystallography may also resolve ambiguities in stereochemistry .

Q. What stereochemical considerations are critical for derivatives like Corey lactone analogs?

Corey lactone derivatives (e.g., (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) exhibit strict stereodependence in prostaglandin synthesis. The optical rotation ([α]D = −44° in methanol) and chiral chromatography are used to validate enantiopurity . Substituent orientation (e.g., hydroxy vs. hydroxymethyl groups) dictates reactivity in downstream functionalization .

Q. Which functionalization strategies are employed for this scaffold in medicinal chemistry?

Common strategies include:

  • Bromination : Electrophilic addition at the α-position to the carbonyl group .
  • Silylation : Protection of hydroxyl groups using tert-butyldiphenylsilyl (TBDPS) ethers to enable regioselective coupling .
  • Esterification : Introduction of benzoyl or phenoxy groups for prodrug development (e.g., prostaglandin intermediates) .

Advanced Research Questions

Q. How do reaction mechanisms differ between ICDA and traditional halocyclization methods?

The ICDA method leverages preorganized hydrogen-bonding networks to stabilize transition states, reducing side reactions (e.g., overhalogenation). In contrast, traditional methods often require harsh Lewis acids (e.g., AlCl₃), which may lead to ring-opening byproducts. Kinetic studies using deuterated analogs or computational modeling (DFT) can elucidate these pathways .

Q. How should researchers address contradictions in spectroscopic data across derivatives?

Discrepancies in NMR shifts (e.g., δ 2.32–2.23 vs. δ 2.17–1.99 for bridgehead protons) may arise from solvent effects , temperature , or substituent electronic interactions . To resolve these:

  • Compare data under standardized conditions (e.g., CDCl₃ at 25°C).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Cross-reference with crystallographic data when available .

Q. What role does this scaffold play in synthesizing bioactive molecules like prostaglandins?

The bicyclic core serves as a key intermediate for prostaglandin F₂α analogs (e.g., Tafluprost). Modifications at the 4- and 5-positions (e.g., difluoro-phenoxy groups) enhance receptor binding affinity. Stereoselective alkylation (e.g., (1E,3R)-3-hydroxy-5-phenyl-1-pentenyl side chains) is achieved via Pd-catalyzed cross-coupling .

Q. What methodologies optimize yield in large-scale synthesis?

  • Catalyst screening : Titanium-based catalysts improve coupling efficiency (39–41% yield) compared to stoichiometric reagents .
  • Purification : Gradient elution (hexanes/EtOAc) on silica gel minimizes loss of polar intermediates .
  • Process intensification : Continuous flow systems reduce reaction times for halocyclization steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.